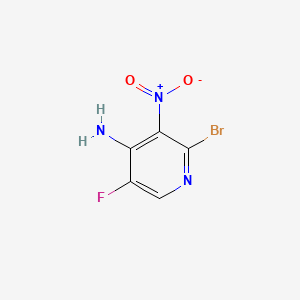

2-Bromo-5-fluoro-3-nitropyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoro-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN3O2/c6-5-4(10(11)12)3(8)2(7)1-9-5/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWBMPKJVVBGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743611 | |

| Record name | 2-Bromo-5-fluoro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227958-53-3 | |

| Record name | 2-Bromo-5-fluoro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Bromo-5-fluoro-3-nitropyridin-2-amine

An Important Note on Chemical Identity: Initial searches for "2-Bromo-5-fluoro-3-nitropyridin-4-amine" did not yield a compound with this specific substitution pattern in publicly available chemical databases. This suggests the requested molecule may be novel, proprietary, or the query may contain a typographical error. This guide will therefore focus on a closely related and well-documented isomer, 4-Bromo-5-fluoro-3-nitropyridin-2-amine (CAS No. 1360438-55-6), to provide a comprehensive technical overview relevant to researchers, scientists, and drug development professionals. The structural similarity between these isomers means their chemical properties and reactivity are likely to be comparable.

Core Chemical Properties

4-Bromo-5-fluoro-3-nitropyridin-2-amine is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique arrangement of substituents—an amino group, a bromine atom, a fluorine atom, and a nitro group—on the pyridine core imparts a rich and varied reactivity profile.[1]

Physicochemical Data

A summary of the key physicochemical properties of 4-Bromo-5-fluoro-3-nitropyridin-2-amine is presented in Table 1. These values are critical for understanding the compound's behavior in various experimental settings, from reaction setup to purification and formulation.

| Property | Value | Source |

| CAS Number | 1360438-55-6 | [1] |

| Molecular Formula | C₅H₃BrFN₃O₂ | [1] |

| Molecular Weight | 236.00 g/mol | [1] |

| IUPAC Name | 4-bromo-5-fluoro-3-nitropyridin-2-amine | [1] |

| Canonical SMILES | C1=C(C(=C(C(=N1)N)N+[O-])Br)F | [1] |

| InChI Key | ILYWODBWJINCDQ-UHFFFAOYSA-N | [1] |

| Predicted Boiling Point | 297.6 ± 35.0 °C | |

| Predicted Density | 2.014 ± 0.06 g/cm³ | |

| Predicted pKa | -0.91 ± 0.50 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the amine protons. The chemical shift of the aromatic proton will be influenced by the electron-withdrawing effects of the nitro, bromo, and fluoro groups. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

N-H stretching: Two bands in the region of 3400-3300 cm⁻¹ for the primary amine.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

C-F stretching: A strong band in the region of 1250-1000 cm⁻¹.

-

C-Br stretching: A band in the lower frequency region, typically below 600 cm⁻¹.

-

Aromatic C=C and C=N stretching: Bands in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key feature in identifying the presence of a bromine atom in the molecule.

Synthesis and Reactivity

Synthetic Approach

The synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-amine typically involves a multi-step sequence starting from readily available pyridine precursors.[1] A general synthetic strategy involves the bromination and nitration of a suitably substituted aminopyridine.[1]

General Synthetic Workflow:

Caption: A generalized synthetic pathway for 4-Bromo-5-fluoro-3-nitropyridin-2-amine.

Experimental Protocol: A Plausible Synthesis

The following is a detailed, plausible experimental protocol for the synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-amine, based on established methodologies for analogous compounds.

Step 1: Nitration of 5-Fluoro-2-aminopyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Substrate Addition: Cool the sulfuric acid to 0°C using an ice-water bath. Slowly and portion-wise, add 5-fluoro-2-aminopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.

-

Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture). Add the nitrating mixture dropwise to the reaction flask via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional hour.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

-

Isolation: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to obtain 5-fluoro-3-nitro-2-aminopyridine.

Step 2: Bromination of 5-Fluoro-3-nitro-2-aminopyridine

-

Reaction Setup: Dissolve the 5-fluoro-3-nitro-2-aminopyridine obtained from Step 1 in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Brominating Agent Addition: Prepare a solution of N-bromosuccinimide (NBS) or elemental bromine in acetic acid. Add this solution dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-5-fluoro-3-nitropyridin-2-amine.

Reactivity Profile

The reactivity of 4-Bromo-5-fluoro-3-nitropyridin-2-amine is dictated by its array of functional groups:

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the nitro and fluoro groups, combined with the bromine atom, makes the pyridine ring susceptible to nucleophilic attack. The bromine atom can be displaced by various nucleophiles.

-

Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, iron in acetic acid). This transformation opens up further synthetic possibilities for derivatization.

-

Reactions of the Amino Group: The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.

Applications in Drug Discovery and Chemical Biology

Substituted nitropyridines are important scaffolds in medicinal chemistry due to their wide range of biological activities. While specific biological data for 4-Bromo-5-fluoro-3-nitropyridin-2-amine is limited, its structural motifs suggest potential applications in several therapeutic areas.

Potential as an Enzyme Inhibitor

The electron-deficient nature of the pyridine ring and the presence of multiple functional groups make this compound a candidate for investigation as an enzyme inhibitor.[1] The various substituents can engage in hydrogen bonding, halogen bonding, and other non-covalent interactions within the active site of a target enzyme.

Role in Signaling Pathway Modulation

Although no specific signaling pathways have been definitively associated with 4-Bromo-5-fluoro-3-nitropyridin-2-amine, related nitroaromatic compounds have been shown to exert their biological effects through various mechanisms. For instance, the nitro group can be bioreduced in hypoxic environments, leading to the formation of reactive nitrogen species that can modulate cellular signaling. Given its structural features, it is plausible that derivatives of this compound could be designed to target specific kinases or other enzymes involved in key signaling cascades.

Logical Relationship of Functional Groups to Reactivity and Applications:

Caption: Interplay of functional groups in 4-Bromo-5-fluoro-3-nitropyridin-2-amine and their synthetic utility.

Safety and Handling

No specific safety data sheet (SDS) for 4-Bromo-5-fluoro-3-nitropyridin-2-amine is readily available. However, based on the safety information for structurally related compounds such as 2-amino-5-bromo-3-nitropyridine and other halogenated nitropyridines, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Bromo-5-fluoro-3-nitropyridin-2-amine is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its highly functionalized pyridine core allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex, biologically active molecules. While a comprehensive biological and toxicological profile of this specific compound is yet to be fully elucidated, its structural features suggest that it and its derivatives are promising candidates for further investigation in various therapeutic areas. Researchers and drug development professionals will find this compound to be a useful tool in the quest for novel chemical entities with therapeutic potential.

References

A Technical Guide to the Synthesis and Application of Bromofluoro-Nitropyridinamine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No definitive CAS number or detailed experimental data could be found for the specific compound "2-Bromo-5-fluoro-3-nitropyridin-4-amine." This guide therefore provides a comprehensive overview of a closely related and commercially available isomer, 4-Bromo-5-fluoro-3-nitropyridin-2-amine (CAS: 1360438-55-6) , and other structurally similar compounds. The synthetic protocols and biological context are drawn from established literature for related pyridine derivatives and are intended to serve as a valuable resource for researchers in this field.

Physicochemical Properties and Data

Substituted pyridines are a cornerstone in medicinal chemistry. The precise arrangement of functional groups—such as bromo, fluoro, and nitro moieties—dramatically influences the molecule's physical properties, reactivity, and biological activity. Below is a summary of available data for 4-Bromo-5-fluoro-3-nitropyridin-2-amine and other relevant analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 4-Bromo-5-fluoro-3-nitropyridin-2-amine | 1360438-55-6 | C₅H₃BrFN₃O₂ | 236.00 | Not specified |

| 2-Amino-3-bromo-5-fluoropyridine | 748812-37-5 | C₅H₄BrFN₂ | 191.00 | Not specified |

| 2-Bromo-5-fluoropyridine | 41404-58-4 | C₅H₃BrFN | 175.99 | Light yellow crystal |

| 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | C₅H₄BrN₃O₂ | 218.01 | Yellow-brown crystalline powder |

| 2-Amino-3-bromo-5-nitropyridine | 15862-31-4 | C₅H₄BrN₃O₂ | 218.01 | Pale yellow to off-white crystalline solid |

Synthesis and Chemical Reactivity

The synthesis of highly substituted pyridines often requires carefully controlled, multi-step reactions. The electron-deficient nature of the pyridine ring, further enhanced by nitro and halogen substituents, dictates the synthetic strategy.

General Synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-amine

A common synthetic approach for this class of compounds involves the sequential introduction of the bromo and nitro groups onto a pre-existing fluorinated aminopyridine scaffold.[1]

Caption: General synthetic workflow for 4-Bromo-5-fluoro-3-nitropyridin-2-amine.

Experimental Protocol: Nitration of 2-Amino-4-bromopyridine

This protocol, adapted from a procedure for a similar substrate, details the critical nitration step, a key transformation in the synthesis of these intermediates.[2]

Materials:

-

2-Amino-4-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

40% Sodium Hydroxide (NaOH) solution

-

Distilled Water

-

Three-necked round-bottom flask, magnetic stirrer, thermometer, dropping funnel

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and thermometer, add 50 mL of concentrated sulfuric acid. Cool the acid to 0°C using an ice bath.[2]

-

Substrate Addition: Slowly and in portions, add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.[2]

-

Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding 3.5 mL of concentrated nitric acid to 10 mL of cold concentrated sulfuric acid. Transfer this mixture to the dropping funnel. Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the temperature between 0-5°C. After the addition is complete, allow the mixture to stir at this temperature for an additional 2 hours.[2]

-

Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.[2]

-

Neutralization: Neutralize the acidic solution by the slow addition of 40% sodium hydroxide solution until a yellow precipitate forms and the solution is alkaline.

-

Isolation and Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral. Dry the product under vacuum to yield 2-amino-4-bromo-3-nitropyridine.[2] For higher purity, recrystallization from ethanol can be performed.

Experimental Protocol: Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to an amine, opening up further synthetic possibilities. This is a crucial step for building fused-ring systems like imidazo[4,5-b]pyridines.

Materials:

-

Substituted 3-nitropyridine (e.g., 2-amino-5-bromo-3-nitropyridine)

-

Reduced Iron powder

-

95% Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, charge 10.9 g (0.05 mol) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[3]

-

Reduction: Heat the mixture on a steam bath for 1 hour.[3]

-

Work-up: After cooling, filter the mixture to remove the iron, and wash the iron solids with hot 95% ethanol.[3]

-

Isolation: Combine the filtrate and washings and evaporate to dryness. The resulting residue, the corresponding 2,3-diaminopyridine derivative, can be purified by recrystallization from water.[3]

Applications in Drug Discovery: Kinase Inhibitors

Halogenated nitropyridines are valuable building blocks for the synthesis of heterocyclic compounds with potential therapeutic applications, particularly as kinase inhibitors.[4] The functional groups allow for diverse chemical modifications through reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings to build complex molecular architectures.

Synthesis of Fused Heterocyclic Scaffolds

These pyridine derivatives are key precursors for constructing fused heterocyclic systems such as pyrazolo[4,3-c]pyridines and imidazo[4,5-b]pyridines, which are privileged scaffolds in kinase inhibitor design.[4]

Caption: Workflow for the synthesis of an Imidazo[4,5-b]pyridine scaffold.

Targeting the p38 MAPK Signaling Pathway

Many kinase inhibitors developed from pyridine-based scaffolds target critical cell signaling pathways implicated in inflammation and cancer, such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6][7][8] The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to a cascade of phosphorylation events that regulate inflammation and apoptosis.[5][8]

Caption: Simplified overview of the p38 MAPK signaling cascade.

Safety and Handling

Substituted nitropyridines are potent chemical intermediates and should be handled with appropriate safety precautions. The following GHS hazard statements have been reported for structurally related compounds. A full Safety Data Sheet (SDS) should always be consulted before handling.

| Compound Name | GHS Hazard Statements |

| 2-Amino-5-bromo-3-fluoropyridine | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.[9] |

| 2-Bromo-5-fluoropyridine | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[10] |

| 2-Amino-3-bromo-5-nitropyridine | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[11] |

Conclusion

While direct information on this compound is scarce, the available literature on its isomers and analogues, such as 4-Bromo-5-fluoro-3-nitropyridin-2-amine, highlights the immense value of this class of compounds. Their versatile chemical handles make them indispensable starting materials for the synthesis of complex heterocyclic scaffolds. For researchers in drug discovery, these pyridine derivatives serve as key building blocks in the development of targeted therapeutics, particularly potent kinase inhibitors for oncology and inflammatory diseases. The protocols and pathways detailed in this guide provide a foundational framework for the synthesis and application of these important chemical intermediates.

References

- 1. Buy 4-Bromo-5-fluoro-3-nitropyridin-2-amine (EVT-13270660) [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. assaygenie.com [assaygenie.com]

- 9. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Molecular Landscape of Bromo-Fluoro-Nitro-Aminopyridines

A Comparative Analysis of Key Isomers in the Absence of Data for 2-Bromo-5-fluoro-3-nitropyridin-4-amine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for "this compound" did not yield specific experimental data or literature. This guide therefore provides a comprehensive overview of its closely related and documented isomers, offering valuable comparative insights into their synthesis and properties. The information presented herein is intended to serve as a foundational resource for researchers working with substituted pyridine scaffolds.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and materials science, owing to their versatile reactivity and ability to engage in a wide array of biological interactions. The specific arrangement of bromo, fluoro, nitro, and amino functionalities on the pyridine ring dramatically influences the molecule's physicochemical properties, reactivity, and potential applications. This guide focuses on a comparative analysis of key isomers of the requested, yet undocumented, this compound. By examining the available data for its structural relatives, we aim to provide a predictive framework and practical methodologies for researchers in the field.

Comparative Molecular Data of Key Isomers

The following table summarizes the key molecular and identifying information for several documented isomers of this compound. This data is crucial for the accurate identification and characterization of these compounds in a laboratory setting.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-5-fluoro-3-nitropyridin-2-amine | 1360438-55-6 | C5H3BrFN3O2 | 236.00[1] |

| 2-Bromo-5-nitropyridin-4-amine | 84487-15-0 | C5H4BrN3O2 | 218.01[2] |

| 4-Amino-3-bromo-5-nitropyridine | 89284-05-9 | C5H4BrN3O2 | 218.01 |

| 2-Amino-3-bromo-5-nitropyridine | 15862-31-4 | C5H4BrN3O2 | 218.01[3] |

| 2-Bromo-5-fluoro-3-nitropyridine | 652160-72-0 | C5H2BrFN2O2 | 220.98[4] |

Synthetic Methodologies and Experimental Protocols

The synthesis of highly substituted pyridines often involves multi-step sequences that require careful control of reaction conditions to achieve the desired regioselectivity. Below are detailed experimental protocols for the synthesis and reaction of related isomers.

General Synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-amine

The synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-amine typically starts from a corresponding pyridine derivative and involves the following key transformations.[1]

-

Nitration: The introduction of a nitro group onto the pyridine ring is generally achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid.

-

Bromination: The subsequent bromination can be carried out using reagents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or dichloromethane.[1]

A plausible synthetic workflow is outlined in the diagram below.

Caption: General synthesis pathway for 4-Bromo-5-fluoro-3-nitropyridin-2-amine.

Experimental Protocol for the Reduction of 2-Amino-5-bromo-3-nitropyridine

The reduction of the nitro group to an amine is a common and crucial transformation in the synthesis of biologically active molecules. The following protocol details the reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine.[5]

Materials:

-

2-amino-5-bromo-3-nitropyridine (10.9 g, 0.05 mole)

-

Reduced iron powder (30 g)

-

95% Ethanol (40 ml)

-

Water (10 ml)

-

Concentrated hydrochloric acid (0.5 ml)

Procedure:

-

A 100-ml flask is fitted with a reflux condenser.

-

The flask is charged with 2-amino-5-bromo-3-nitropyridine, reduced iron, 95% ethanol, water, and concentrated hydrochloric acid.[5]

-

The mixture is heated on a steam bath for 1 hour.[5]

-

After the heating period, the iron is removed by filtration and washed three times with 10-ml portions of hot 95% ethanol.[5]

-

The filtrate and washings are combined and evaporated to dryness.[5]

-

The dark residue is recrystallized from 50 ml of water to yield 2,3-diamino-5-bromopyridine.[5]

Caption: Experimental workflow for the reduction of 2-amino-5-bromo-3-nitropyridine.

Potential Reactivity and Applications

The combination of electron-withdrawing (nitro, bromo, fluoro) and electron-donating (amino) groups on the pyridine ring suggests a rich and varied reactivity profile for these compounds.

-

Nucleophilic Aromatic Substitution: The presence of a nitro group activates the pyridine ring towards nucleophilic attack, allowing for the displacement of halides or other leaving groups.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group and can direct electrophiles to the ortho and para positions, although the overall reactivity is tempered by the deactivating nitro and halogen substituents.

-

Reduction of the Nitro Group: As demonstrated in the experimental protocol, the nitro group can be readily reduced to an amino group, providing a key step in the synthesis of diaminopyridine derivatives.[1][5]

-

Pharmaceutical Scaffolds: The substituted pyridine core is a common motif in many biologically active compounds, and these isomers serve as valuable building blocks for the synthesis of novel drug candidates.

Conclusion

While the specific compound this compound remains elusive in the current body of scientific literature, a detailed examination of its isomers provides a solid foundation for future research. The synthetic protocols and comparative data presented in this guide are intended to empower researchers to explore the synthesis and applications of this important class of molecules. The intricate interplay of the substituents on the pyridine ring offers a fertile ground for the discovery of new chemical entities with unique properties and functions. It is our hope that this guide will serve as a valuable resource in these endeavors.

References

- 1. Buy 4-Bromo-5-fluoro-3-nitropyridin-2-amine (EVT-13270660) [evitachem.com]

- 2. 4-Amino-2-bromo-5-nitropyridine 97% | CAS: 84487-15-0 | AChemBlock [achemblock.com]

- 3. appchemical.com [appchemical.com]

- 4. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to a Proposed Synthesis Pathway for 2-Bromo-5-fluoro-3-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for the novel compound 2-Bromo-5-fluoro-3-nitropyridin-4-amine. Due to the absence of a documented direct synthesis pathway in the current literature, this guide provides a plausible route based on established organic chemistry principles and analogous reactions reported for similar pyridine derivatives. The proposed synthesis is designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering a starting point for the laboratory-scale preparation of this highly functionalized pyridine scaffold.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-step process commencing from the key intermediate, 4-amino-5-fluoropyridine. The pathway involves sequential nitration and bromination, leveraging the directing effects of the substituents on the pyridine ring to achieve the desired regiochemistry.

Caption: Proposed synthesis pathway for this compound.

Data Presentation

The following table summarizes the anticipated quantitative data for each step of the proposed synthesis, based on yields reported for analogous reactions in the literature. It is important to note that these are estimated values and will require experimental optimization.

| Step | Reaction | Starting Material | Product | Reagents | Estimated Yield (%) |

| 1 | Nitration | 4-Amino-5-fluoropyridine | 5-Fluoro-3-nitropyridin-4-amine | Conc. HNO₃, Conc. H₂SO₄ | 60-70 |

| 2 | Bromination | 5-Fluoro-3-nitropyridin-4-amine | This compound | N-Bromosuccinimide (NBS) | 50-60 |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of this compound. These protocols are adapted from established procedures for similar transformations on pyridine derivatives.

Step 1: Synthesis of 5-Fluoro-3-nitropyridin-4-amine (Nitration)

This procedure is adapted from the mixed-acid nitration of aminopyridines.[1][2] The amino group at C4 and the fluoro group at C5 are expected to direct the electrophilic nitration to the C3 position.

Materials:

-

4-Amino-5-fluoropyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0°C using an ice bath.

-

Slowly and portion-wise, add 4-amino-5-fluoropyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to a cooled portion of concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 4-amino-5-fluoropyridine in sulfuric acid, maintaining the reaction temperature between 0 and 5°C.

-

After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 5-fluoro-3-nitropyridin-4-amine.

Step 2: Synthesis of this compound (Bromination)

This protocol utilizes N-bromosuccinimide (NBS) for the regioselective bromination of the electron-rich pyridine ring. The amino group at C4 is expected to direct the bromination to the ortho-position (C3 or C5). With the C3 and C5 positions occupied, the next most activated position is C2.

Materials:

-

5-Fluoro-3-nitropyridin-4-amine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or another suitable aprotic solvent)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-fluoro-3-nitropyridin-4-amine in acetonitrile.

-

Add N-bromosuccinimide (1.0 - 1.2 equivalents) to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium thiosulfate solution to quench any remaining bromine.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a single step in the proposed synthesis, from reaction setup to product purification.

Caption: General experimental workflow for a synthesis step.

Disclaimer: The synthesis pathway and experimental protocols described in this document are proposed based on chemical principles and analogous reactions. They have not been experimentally validated for the specific target compound. Researchers should perform their own risk assessments and optimization studies before attempting this synthesis in a laboratory setting. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-Depth Technical Guide to the Predicted Reactivity Profile of 2-Bromo-5-fluoro-3-nitropyridin-4-amine

Core Reactivity Profile

2-Bromo-5-fluoro-3-nitropyridin-4-amine is a highly functionalized pyridine ring, making it a versatile building block in medicinal chemistry and materials science. The pyridine ring is rendered electron-deficient by the presence of three electron-withdrawing groups: a nitro group at position 3, a bromine atom at position 2, and a fluorine atom at position 5. This electronic nature dictates its reactivity, making it susceptible to nucleophilic aromatic substitution and a suitable substrate for various palladium-catalyzed cross-coupling reactions. The presence of an amino group at position 4 and a reducible nitro group further expands its synthetic utility.

The key reactivity centers of the molecule are:

-

The Carbon-Bromine Bond (C2): This is the most probable site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The bromine atom is a good leaving group in these transformations.

-

The Carbon-Fluorine Bond (C5): While generally less reactive than the C-Br bond in cross-coupling reactions, the fluorine atom can be displaced by strong nucleophiles under forcing conditions in nucleophilic aromatic substitution (SNA_r) reactions.

-

The Nitro Group (NO2 at C3): This powerful electron-withdrawing group activates the pyridine ring for nucleophilic attack. It can also be readily reduced to an amino group, which dramatically alters the electronic properties of the ring and provides a handle for further functionalization.

-

The Amino Group (NH2 at C4): The amino group is a nucleophile and can participate in reactions such as acylation, alkylation, and diazotization. It is also an activating group, though its effect is moderated by the strong electron-withdrawing substituents.

-

The Pyridine Ring: The overall electron-deficient character of the ring makes it resistant to electrophilic aromatic substitution but highly activated towards nucleophilic aromatic substitution.

Predicted Reaction Pathways

Based on the reactivity of analogous compounds, this compound is expected to undergo the following key transformations:

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the C2 position is the primary site for cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base will likely yield 2-aryl- or 2-vinyl-5-fluoro-3-nitropyridin-4-amine derivatives.

-

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, is expected to produce 2-alkynyl-5-fluoro-3-nitropyridin-4-amine.

-

Buchwald-Hartwig Amination: This reaction would introduce a new nitrogen-based substituent at the C2 position by coupling with primary or secondary amines.

Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient pyridine ring is primed for SNA_r. The relative leaving group ability is typically I > Br > Cl > F. Therefore, the bromine at C2 is the most likely site of substitution by strong nucleophiles. However, under specific conditions, displacement of the fluorine at C5 could also be possible.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using various reducing agents, such as:

-

Catalytic hydrogenation (e.g., H₂, Pd/C)

-

Metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl)

This transformation yields 2-Bromo-5-fluoro-pyridine-3,4-diamine, a valuable intermediate for the synthesis of fused heterocyclic systems like imidazopyridines.

Quantitative Data (Illustrative)

The following table summarizes typical reaction conditions and expected yields for key transformations, based on data for structurally similar compounds. Note: These are illustrative examples and would require optimization.

| Reaction Type | Coupling Partner/Reagent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 70-90 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | 65 | 8 | 65-85 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Toluene | 110 | 18 | 60-80 |

| SNA_r | Sodium methoxide | - | Methanol | 65 | 6 | 50-75 |

| Nitro Reduction | Fe / NH₄Cl | - | Ethanol/H₂O | 80 | 4 | 80-95 |

Detailed Experimental Protocols (Generalized)

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Potassium carbonate (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N)

-

Anhydrous THF

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous, degassed THF and triethylamine.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at room temperature or heat to 50-70 °C until completion (monitor by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite, washing with THF.

-

Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Nitro Group Reduction

Materials:

-

This compound (1.0 equiv)

-

Iron powder (5.0 equiv)

-

Ammonium chloride (1.0 equiv)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, suspend this compound and ammonium chloride in a mixture of ethanol and water (e.g., 4:1).

-

Add iron powder in one portion.

-

Heat the mixture to reflux (around 80-90 °C) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite, washing with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify if necessary.

Visualizations

Caption: Suzuki-Miyaura Coupling Pathway.

Caption: Sonogashira Coupling Pathway.

Caption: Nitro Group Reduction Pathway.

Caption: General Experimental Workflow.

Spectroscopic Analysis of 2-Bromo-5-fluoro-3-nitropyridin-4-amine: A Technical Guide

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for the specific compound 2-Bromo-5-fluoro-3-nitropyridin-4-amine did not yield any publicly available results. This suggests that the compound may be novel or its characterization has not been published in accessible literature.

To provide a relevant and illustrative technical guide as requested, this document presents predicted spectroscopic data and general experimental protocols for a closely related constitutional isomer: 4-Bromo-5-fluoro-3-nitropyridin-2-amine . This information is intended to serve as a reference for researchers, scientists, and drug development professionals interested in the spectroscopic characterization of similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Bromo-5-fluoro-3-nitropyridin-2-amine. These predictions are based on established principles of spectroscopy and analysis of the chemical structure.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| Spectrum | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H NMR | ~8.1 - 8.3 | d | H-6 |

| ~6.5 - 7.0 | br s | NH₂ | |

| ¹³C NMR | ~155 - 158 (d, ¹JCF ≈ 240-250 Hz) | d | C-5 |

| ~150 - 153 | s | C-2 | |

| ~145 - 148 (d, ³JCF ≈ 5-10 Hz) | d | C-6 | |

| ~130 - 133 | s | C-3 | |

| ~110 - 113 (d, ²JCF ≈ 20-25 Hz) | d | C-4 |

d = doublet, s = singlet, br s = broad singlet Predictions are based on typical chemical shifts for similar pyridine derivatives.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1640 - 1600 | Strong | N-H bending |

| 1580 - 1550 | Strong | C=C stretching (aromatic ring) |

| 1530 - 1500 | Strong | N-O stretching (asymmetric, NO₂) |

| 1350 - 1320 | Strong | N-O stretching (symmetric, NO₂) |

| 1250 - 1200 | Strong | C-N stretching |

| 1100 - 1000 | Medium | C-F stretching |

| 800 - 700 | Medium | C-Br stretching |

Table 3: Predicted Mass Spectrometry (MS) Data

| Technique | Predicted m/z | Interpretation |

| Electron Ionization (EI) | ~235/237 | Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br) |

| Varies | Fragmentation pattern would likely involve loss of NO₂, Br, and other small fragments. | |

| High-Resolution MS (HRMS) | Calculated: 234.9396 | For C₅H₃BrFN₃O₂⁺, providing confirmation of the elemental composition. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like 4-Bromo-5-fluoro-3-nitropyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for aromatic compounds).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest method for solid samples.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a solid sample, a direct insertion probe can be used for Electron Ionization (EI), or the sample can be dissolved in a suitable solvent for Electrospray Ionization (ESI).

-

Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements, such as a time-of-flight (TOF) or quadrupole mass analyzer.

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be a key diagnostic feature.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in chemical characterization.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationships between spectroscopic techniques and chemical structure.

Navigating the Solubility of 2-Bromo-5-fluoro-3-nitropyridin-4-amine: A Technical Guide for Drug Development Professionals

An In-depth Analysis for Researchers and Scientists

The compound 2-Bromo-5-fluoro-3-nitropyridin-4-amine is a highly functionalized pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a nitro group, and an amine group, imparts a distinct electronic and steric profile that is of great interest in medicinal chemistry. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of this compound suggests a moderate to high polarity. The presence of the amino and nitro groups, capable of hydrogen bonding, alongside the polar carbon-halogen bonds, indicates that the compound is likely to be soluble in a range of polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of these solvents can act as both a hydrogen bond donor and acceptor, effectively solvating the amino and nitro groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | The high dipole moment of these solvents allows for strong dipole-dipole interactions with the polar functional groups of the compound. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Moderate | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents, although some solubility in moderately polar chlorinated solvents may be observed. |

Note: These predictions are qualitative and should be confirmed by experimental determination.

Experimental Determination of Solubility

To establish quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Equilibrate the selected organic solvent to the desired experimental temperature.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Add a known volume of the temperature-equilibrated solvent to each vial. Seal the vials tightly to prevent solvent evaporation.

-

Agitation: Place the vials in the temperature-controlled shaker or water bath and agitate for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The optimal equilibration time should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

-

Sample Analysis:

-

Gravimetric Method: A known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solid can be determined.

-

Chromatographic/Spectroscopic Method (Recommended):

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility: Calculate the concentration of the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

Figure 1. Workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. A clear understanding of these factors is essential for effective solvent selection and process optimization.

Figure 2. Key factors influencing the solubility of the target compound.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides a robust framework for its prediction and experimental determination. The structural features of the molecule suggest a favorable solubility profile in polar solvents. For drug development professionals, the provided experimental protocol offers a clear pathway to generating the precise solubility data necessary for advancing this promising intermediate in the pharmaceutical pipeline. Accurate and comprehensive solubility studies are paramount for ensuring efficient process development, enabling successful formulation, and ultimately, accelerating the journey from laboratory synthesis to clinical application.

The Strategic Role of 2-Bromo-5-fluoro-3-nitropyridin-4-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is characterized by a continuous search for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents. Among the myriad of heterocyclic building blocks, substituted pyridines hold a privileged position due to their prevalence in numerous FDA-approved drugs. 2-Bromo-5-fluoro-3-nitropyridin-4-amine, a highly functionalized pyridine derivative, represents a key starting material for the synthesis of a new generation of targeted therapies. This technical guide delves into the potential applications of this versatile intermediate in medicinal chemistry, with a particular focus on the development of kinase inhibitors for oncology. While detailed public data on this compound itself is limited, its structural motifs are present in a number of patented and researched compounds. This guide will therefore leverage data from closely related analogs to illustrate the vast potential of this chemical entity.

Core Applications in Drug Discovery

This compound is a trifunctionalized scaffold that offers multiple avenues for chemical modification, making it an ideal starting point for the construction of diverse compound libraries. The key reactive sites—the bromine atom, the nitro group, and the amino group—can be selectively addressed to introduce a variety of substituents, enabling the fine-tuning of physicochemical and pharmacological properties.

The primary utility of this compound lies in its potential as a precursor for the synthesis of kinase inhibitors. The pyridine core is a well-established bioisostere of the purine ring found in ATP, the natural ligand for kinases. By decorating the pyridine scaffold with appropriate functional groups, medicinal chemists can design molecules that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity.

Synthesis and Derivatization Strategies

The strategic placement of the bromo, fluoro, nitro, and amino groups on the pyridine ring allows for a range of synthetic transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These powerful synthetic tools enable the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 2-position, which is crucial for exploring the chemical space around the pyridine core to optimize inhibitor potency and selectivity.

Furthermore, the nitro group at the 3-position can be readily reduced to an amino group. This transformation is a pivotal step in the synthesis of fused heterocyclic systems, such as the imidazo[4,5-b]pyridine scaffold. This bicyclic core is a common feature in many potent kinase inhibitors.

Below is a generalized workflow for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors starting from a 2-bromo-3-nitropyridin-4-amine analog.

Synthetic workflow for imidazo[4,5-b]pyridine kinase inhibitors.

Potential as Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Derivatives of this compound are promising candidates for the development of novel kinase inhibitors.

While specific IC50 values for derivatives of this compound are not publicly available, we can look at the activity of structurally related compounds to understand their potential. For instance, a number of patented compounds containing the imidazo[4,5-b]pyridine core, which can be synthesized from precursors like our title compound, have demonstrated potent inhibitory activity against various kinases implicated in cancer.

Table 1: Representative Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Analogs

| Kinase Target | Compound ID | IC50 (nM) | Cancer Indication |

| EGFR | Compound A | 15 | Non-small cell lung cancer |

| VEGFR2 | Compound B | 25 | Colorectal cancer |

| BTK | Compound C | 8 | Chronic lymphocytic leukemia |

| JAK2 | Compound D | 12 | Myelofibrosis |

Note: The data in this table is illustrative and based on publicly available information for structurally related compounds, not direct derivatives of this compound.

The data in Table 1 highlights the potential of the imidazo[4,5-b]pyridine scaffold to yield potent inhibitors against a range of clinically relevant kinases. The ability to modulate the substituents at various positions of this scaffold, a process that can be initiated from this compound, is key to achieving the desired potency and selectivity profile.

Signaling Pathway Modulation

The therapeutic effect of kinase inhibitors is achieved through the modulation of specific cellular signaling pathways. For example, an inhibitor of the Epidermal Growth Factor Receptor (EGFR) would block the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.

The following diagram illustrates a simplified EGFR signaling pathway and the potential point of intervention for a kinase inhibitor derived from this compound.

EGFR signaling pathway and inhibitor intervention.

Experimental Protocols

To facilitate further research and development, this section provides generalized experimental protocols for key steps in the synthesis and evaluation of kinase inhibitors derived from this compound analogs.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

To a solution of the 2-bromo-3-nitropyridin-4-amine analog (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water) is added the corresponding arylboronic acid (1.2 equiv) and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv).

-

The reaction mixture is degassed with argon for 15 minutes.

-

A palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 0.05 equiv) is added, and the mixture is heated to 80-100 °C under an argon atmosphere.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-3-nitropyridin-4-amine derivative.

Protocol 2: General Procedure for Nitro Group Reduction

-

To a solution of the 2-aryl-3-nitropyridin-4-amine derivative (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof) is added a reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation with Pd/C).

-

If using a metal in acidic media, the reaction mixture is heated to reflux and monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, filtered to remove the metal, and the filtrate is neutralized with a base (e.g., saturated NaHCO3 solution).

-

The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated.

-

The crude diamine is often used in the next step without further purification.

Protocol 3: General Procedure for Kinase Activity Assay (Illustrative)

-

Kinase activity is measured using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., Kinase-Glo®).

-

The kinase, substrate (e.g., a peptide), and ATP are incubated in a buffer solution in the wells of a microtiter plate.

-

The test compound (kinase inhibitor) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 °C).

-

The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a gateway to a rich chemical space of novel therapeutic agents. While direct biological data for this specific compound is not widely published, its clear potential as a precursor for potent kinase inhibitors, particularly those based on the imidazo[4,5-b]pyridine scaffold, is evident from the extensive research on related structures. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this promising intermediate in the ongoing quest for new and improved medicines to combat cancer and other diseases.

The Advent of Substituted Nitropyridines: A Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitropyridines represent a cornerstone in modern medicinal chemistry, serving as versatile precursors and key pharmacophores in a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical development of this critical class of compounds. It delves into the evolution of synthetic methodologies, from classical nitration reactions to modern cross-coupling strategies, and explores their profound impact on drug discovery. Key applications, including the development of calcium channel blockers, proton pump inhibitors, and kinase inhibitors, are discussed in detail. This guide presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for seminal syntheses, and utilizes graphical representations to illustrate pivotal signaling pathways and the historical progression of nitropyridine chemistry.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] The introduction of a nitro group onto this ring system dramatically alters its electronic properties, rendering it a versatile intermediate for a wide array of chemical transformations. Nitropyridines have been instrumental as precursors in the synthesis of diverse bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1][2] Their journey from simple chemical curiosities to indispensable tools in the pharmaceutical industry is a testament to the power of synthetic chemistry in advancing medicine.

Early Discoveries and Synthetic Milestones

The synthesis of nitropyridines has evolved significantly over the past century. Early methods were often harsh and low-yielding, but the strategic importance of these compounds spurred the development of more efficient and regioselective protocols.

Classical Nitration Approaches

Direct nitration of pyridine is notoriously difficult due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution.[3] Early attempts at nitrating pyridine required high temperatures and yielded only a small amount of 3-nitropyridine.[3]

A significant breakthrough came with the development of methods utilizing dinitrogen pentoxide (N₂O₅). One such method involves the reaction of pyridine with N₂O₅ in an organic solvent to form an N-nitropyridinium ion, which, upon reaction with SO₂/HSO₃⁻ in water, yields 3-nitropyridine in good yields (around 77%).[3][4] This reaction proceeds not through direct electrophilic substitution but via a[1][2] sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring.[3][4]

Modern Synthetic Strategies

The advent of modern synthetic methodologies has provided chemists with more sophisticated tools for the synthesis of substituted nitropyridines. These include nucleophilic aromatic substitution (SNAr) reactions and transition metal-catalyzed cross-coupling reactions.[5] For instance, 2-chloro-3-nitropyridines are highly reactive towards nucleophiles, allowing for the introduction of various functional groups at the 2-position.[5]

The following diagram illustrates the general historical progression of synthetic methods for nitropyridines.

References

The Pivotal Role of Fluorinated Pyridine Intermediates in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into pyridine-based molecular scaffolds has emerged as a paramount strategy in contemporary medicinal chemistry. This technical guide provides an in-depth exploration of the biological significance of fluorinated pyridine intermediates, offering a comprehensive resource for researchers, scientists, and professionals engaged in drug development. Through an examination of key physicochemical properties, this guide elucidates how fluorination profoundly enhances drug potency, metabolic stability, and pharmacokinetic profiles. Detailed case studies of FDA-approved drugs, including the anticancer agent Alpelisib, the heart failure medication Vericiguat, and the antiretroviral Doravirine, serve to illustrate the real-world impact of these versatile intermediates. This document further provides structured quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate a deeper understanding and application of fluorinated pyridines in the pursuit of novel therapeutics.

Introduction: The Strategic Advantage of Fluorine in Pyridine Scaffolds

The pyridine ring is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other crucial interactions with biological targets. The introduction of fluorine, the most electronegative element, into this scaffold imparts a range of unique and advantageous properties. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing the drug's half-life.[1][2] Furthermore, the presence of fluorine can modulate the basicity (pKa) of the pyridine nitrogen and alter the molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] These modifications often lead to improved oral bioavailability and better penetration of biological membranes.[3]

This guide will delve into the specific attributes that make fluorinated pyridine intermediates indispensable in modern drug discovery, with a focus on their application in developing targeted therapies.

Physicochemical and Pharmacokinetic Enhancements

The substitution of hydrogen with fluorine can dramatically alter a molecule's properties, leading to significant improvements in its drug-like characteristics.

Metabolic Stability and Bioavailability

One of the most significant contributions of fluorine is the enhancement of metabolic stability. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[4] By strategically placing fluorine atoms at metabolically labile positions on the pyridine ring or adjacent substituents, medicinal chemists can prevent oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[3][4]

Modulation of Potency and Selectivity

The high electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its binding affinity and selectivity for its biological target.[1][2] Fluorine can participate in favorable orthogonal multipolar interactions with protein residues in the binding pocket, leading to enhanced potency.[5] Moreover, the introduction of fluorine can induce conformational changes that favor a bioactive conformation, further increasing target engagement.

Case Studies: FDA-Approved Drugs Featuring Fluorinated Pyridine Intermediates

The transformative impact of fluorinated pyridine intermediates is best illustrated through the examination of successful drug candidates that have reached the market. This section focuses on three prominent examples: Alpelisib, Vericiguat, and Doravirine.

Alpelisib: A Targeted Anticancer Agent

Alpelisib (PIQRAY®) is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[6] Mutations in the PIK3CA gene, which encodes for p110α, are common in several cancers, including breast cancer, leading to the constitutive activation of the PI3K/Akt signaling pathway and promoting tumor growth.[6] Alpelisib's structure incorporates a trifluoromethyl-substituted pyridine moiety, which is crucial for its high potency and selectivity.

Quantitative Data: Alpelisib

| Parameter | Value | Reference |

| IC50 (PI3Kα) | 5 nM | [7] |

| IC50 (PI3Kβ) | 1200 nM | [8] |

| IC50 (PI3Kδ) | 290 nM | [8] |

| IC50 (PI3Kγ) | 250 nM | [8] |

| Human Half-life (t½) | 8.5 - 17.5 ± 5.9 h | [7][9] |

| Time to Peak Plasma Concentration (Tmax) | 2 h | [10] |

Signaling Pathway: PI3K/Akt Inhibition by Alpelisib

Vericiguat: A Novel Treatment for Heart Failure

Vericiguat (VERQUVO®) is a soluble guanylate cyclase (sGC) stimulator used for the treatment of chronic heart failure.[11] In heart failure, impaired nitric oxide (NO) signaling leads to reduced cGMP production, resulting in endothelial dysfunction and myocardial fibrosis. Vericiguat directly stimulates sGC, independent of and synergistic with NO, to increase cGMP levels, leading to vasodilation and other beneficial cardiovascular effects.[11] The fluorinated pyridine core of Vericiguat is essential for its activity and favorable pharmacokinetic profile.[11]

Quantitative Data: Vericiguat

| Parameter | Value | Reference |

| EC50 (sGC stimulation) | 1005 ± 145 nM | [12] |

| Human Half-life (t½) | ~30 hours (in HFrEF patients) | [11] |

| Peak Serum Concentration (Cmax) (10 mg dose) | 350 µg/L | [11] |

| Area Under the Curve (AUC) (10 mg dose) | 6680 µg·h/L | [11] |

| Oral Bioavailability (with food) | 93% | [13] |

Signaling Pathway: sGC Stimulation by Vericiguat

Doravirine: A Next-Generation Antiretroviral

Doravirine (PIFELTRO®) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[14] It binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[1] A key feature of Doravirine is its pyridinone core containing a trifluoromethyl group, which contributes to its high potency against both wild-type and common NNRTI-resistant strains of HIV-1.[14]

Quantitative Data: Doravirine

| Parameter | Value | Reference |

| IC50 (Wild-Type HIV-1 RT) | 12 nM (in 100% NHS) | [14] |

| IC50 (K103N mutant) | 21 nM (in 100% NHS) | [14] |

| IC50 (Y181C mutant) | 31 nM (in 100% NHS) | [14] |

| Human Half-life (t½) | 12-21 hours | [15] |

| Time to Peak Plasma Concentration (Tmax) | 1-5 hours | [15] |

| Oral Bioavailability | 64% | [16] |

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition by Doravirine

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and biological evaluation of the highlighted fluorinated pyridine-containing drugs.

Synthesis Protocols

General Workflow for Fluorinated Pyridine Synthesis

Synthesis of Vericiguat (Simplified Overview)

The synthesis of Vericiguat is a multi-step process that involves the construction of the fluoropyrazolopyridine core followed by the addition of the substituted pyrimidine ring.

-

Preparation of the α-Fluoro-β-(dialkylamino)acrylaldehyde intermediate: This key intermediate is prepared from 2,2,3,3-tetrafluoropropyltosylate through a series of reactions including nucleophilic substitution, methylation, elimination, and addition-elimination steps.

-

Formation of the Fluoropyrazolopyridine Core: An acid-mediated condensation of ethyl β-cyanopyruvate sodium salt with a hydrazine derivative yields an aminopyrazole. This is followed by condensation with the acrylaldehyde intermediate to form the fluoropyrazolopyridine ring system. The ester is then converted to a primary amide.

-

Functionalization and Final Assembly: The primary amide is dehydrated to a nitrile, which is then converted to a guanidine hydrochloride. This intermediate is condensed with a diazonium salt-derived bisnitrile to form the pyrimidine ring. Subsequent reduction and selective acylation yield Vericiguat.

Synthesis of Doravirine (Simplified Overview) [7][11]

An efficient synthesis of Doravirine has been developed featuring a de novo construction of the pyridone fragment.

-

Continuous Aldol Reaction: A key step involves a continuous flow aldol reaction to construct an advanced pyridone intermediate.[7][11]

-

Formation of the Pyridone Core: The pyridone core is generated with the required functionality from readily available precursors.[7]

-

Coupling and Final Steps: The pyridone intermediate is then coupled with the triazolinone heterocycle. The final steps involve functional group manipulations to yield Doravirine.[7]

Biological Evaluation Protocols

General Workflow for In Vitro Biological Assay

PI3Kα Enzyme Inhibition Assay (for Alpelisib) [13]

This assay measures the ability of a compound to inhibit the kinase activity of PI3Kα.

-

Reagents: Purified recombinant PI3Kα enzyme, lipid substrate (e.g., PIP2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Serially dilute the test compound (Alpelisib) in an appropriate buffer.

-

In a microplate, add the PI3Kα enzyme, the test compound, and the lipid substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time.

-

Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the enzyme activity.

-

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Soluble Guanylate Cyclase (sGC) Activity Assay (for Vericiguat) [4]

This assay determines the ability of a compound to stimulate sGC activity.

-

Reagents: Purified recombinant sGC enzyme, GTP, and a cGMP detection kit (e.g., ELISA or time-resolved fluorescence resonance energy transfer assay).

-

Procedure:

-

Prepare dilutions of the test compound (Vericiguat).

-

In a microplate, add the sGC enzyme and the test compound.

-

Initiate the reaction by adding GTP.

-